molecular formula C5H9N3O B2957801 1-(Azidomethyl)cyclobutan-1-ol CAS No. 2243171-64-2

1-(Azidomethyl)cyclobutan-1-ol

Cat. No.: B2957801
CAS No.: 2243171-64-2
M. Wt: 127.147
InChI Key: SJCBCHBFLHVTQM-UHFFFAOYSA-N
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Description

1-(Azidomethyl)cyclobutan-1-ol is a unique organic compound characterized by its cyclobutane ring structure with an azidomethyl group and a hydroxyl group attached

Preparation Methods

The synthesis of 1-(Azidomethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with sodium azide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction. Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented .

Chemical Reactions Analysis

1-(Azidomethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(Azidomethyl)cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)cyclobutan-1-ol involves its ability to undergo various chemical transformations, which can interact with biological molecules. The azide group is particularly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is harnessed in click chemistry, where the compound can form triazoles that are useful in drug development and material science .

Comparison with Similar Compounds

1-(Azidomethyl)cyclobutan-1-ol can be compared with other azidomethyl-substituted cycloalkanes and cyclobutanols. Similar compounds include:

Properties

IUPAC Name

1-(azidomethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-4-5(9)2-1-3-5/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBCHBFLHVTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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